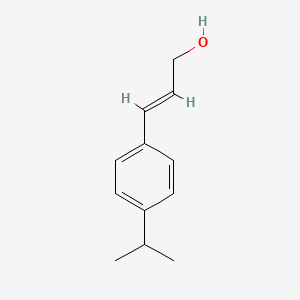

3-(4-isopropylphenyl)-2-propen-1-ol

Description

Contextualization within Phenylpropanoid Chemical Structures

3-(4-isopropylphenyl)-2-propen-1-ol belongs to the diverse family of organic compounds known as phenylpropanoids. oup.com These compounds are characterized by a six-carbon aromatic phenyl group attached to a three-carbon propene tail. oup.com The parent compound of this specific alcohol is cinnamyl alcohol (3-phenyl-2-propen-1-ol), a primary alcohol that is a well-known phenylpropanoid. wikipedia.orgnih.gov

Phenylpropanoids are ubiquitous in the plant kingdom and serve a multitude of biological functions. oup.com They are biosynthesized from the amino acids phenylalanine and tyrosine. oup.com The structural framework of this compound, with its phenyl ring, a propene chain, and an alcohol functional group, is a clear indicator of its classification within this group. The key distinction of this particular molecule is the presence of an isopropyl group at the para-position (the 4th carbon) of the phenyl ring.

Below is a data table outlining the key chemical properties of this compound and its parent compound, cinnamyl alcohol.

| Property | This compound | Cinnamyl Alcohol |

| Molecular Formula | C12H16O | C9H10O wikipedia.orgnih.gov |

| Molecular Weight | 176.26 g/mol | 134.18 g/mol wikipedia.orgsigmaaldrich.com |

| IUPAC Name | 3-(4-isopropylphenyl)prop-2-en-1-ol | (2E)-3-Phenylprop-2-en-1-ol wikipedia.orgnih.gov |

| Boiling Point | Data not readily available | 250 °C wikipedia.orgresearchgate.net |

| Melting Point | Data not readily available | 33 °C wikipedia.orgresearchgate.net |

| Solubility | Inferred to be soluble in organic solvents | Soluble in ethanol (B145695), acetone, dichloromethane (B109758); slightly soluble in water wikipedia.orgresearchgate.net |

Significance as a Synthetic Intermediate and Target Compound in Contemporary Organic Chemistry

The significance of this compound in contemporary organic chemistry lies in its potential as a synthetic intermediate for the creation of more complex molecules. Cinnamyl alcohol and its derivatives are recognized as valuable building blocks in the synthesis of a wide array of fine chemicals, including pharmaceuticals and fragrances. oup.comnih.gov For instance, cinnamyl alcohol itself is a starting material in the synthesis of the drug reboxetine. wikipedia.org

Given this precedent, this compound is a logical target for chemists aiming to develop novel compounds with specific biological or olfactory properties. The isopropyl group on the phenyl ring can significantly influence the final properties of a synthesized molecule.

A plausible and common synthetic route to cinnamyl alcohol derivatives involves a two-step process: an aldol (B89426) condensation followed by a selective reduction. wikipedia.orglibretexts.org In the case of this compound, the synthesis would likely proceed as follows:

Aldol Condensation: The synthesis would begin with an aldol condensation reaction between 4-isopropylbenzaldehyde (B89865) and acetaldehyde. This reaction forms the α,β-unsaturated aldehyde, 3-(4-isopropylphenyl)-2-propenal. libretexts.orgyoutube.com

Selective Reduction: The subsequent step involves the selective reduction of the aldehyde group in 3-(4-isopropylphenyl)-2-propenal to a primary alcohol, yielding the target compound, this compound. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation, under conditions that favor the reduction of the carbonyl group over the carbon-carbon double bond. scispace.comthalesnano.com

The versatility of the alcohol functional group in this compound allows for a range of further chemical transformations, such as esterification to produce fragrance compounds or conversion to other functional groups to build more complex molecular architectures for pharmaceutical research. oup.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-propan-2-ylphenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h3-8,10,13H,9H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGXKHKITNIPEP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620850 | |

| Record name | (2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274907-08-3 | |

| Record name | (2E)-3-[4-(1-Methylethyl)phenyl]-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274907-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 3 4 Isopropylphenyl 2 Propen 1 Ol

Approaches to Carbon-Carbon Bond Formation for the Propenol Skeleton

The assembly of the core C11 skeleton of 3-(4-isopropylphenyl)-2-propen-1-ol requires the formation of a crucial carbon-carbon bond between the aromatic isopropylphenyl group and the three-carbon propenol side chain. Several classical and contemporary reactions are employed for this purpose.

Aldol-Type Condensation Reactions and Subsequent Transformations for Arylpropenol Synthesis

One of the most direct and widely utilized methods for synthesizing the precursor to the target alcohol is the crossed-aldol condensation. sigmaaldrich.commagritek.com This reaction typically involves the base-catalyzed condensation of 4-isopropylbenzaldehyde (B89865) with acetaldehyde. The enolate of acetaldehyde, formed in the presence of a base such as sodium hydroxide (B78521) (NaOH), acts as a nucleophile, attacking the carbonyl carbon of 4-isopropylbenzaldehyde. magritek.com The initial β-hydroxy aldehyde adduct readily undergoes dehydration, often under the reaction conditions, to yield the stable, conjugated α,β-unsaturated aldehyde, 3-(4-isopropylphenyl)-2-propenal. sigmaaldrich.comthieme-connect.de

This strategy is analogous to the industrial synthesis of related fragrance compounds like Lilial®, where 4-tert-butylbenzaldehyde (B1265539) is condensed with propanal. rsc.org The efficiency of the crossed-aldol reaction can be influenced by factors such as the choice of base, solvent, and temperature, which help to minimize the self-condensation of acetaldehyde. The resulting α,β-unsaturated aldehyde is a key intermediate that is then reduced to the target unsaturated alcohol, this compound.

Olefination Strategies (e.g., Wittig, Horner–Wadsworth–Emmons) Towards Unsaturated Alcohols

Olefination reactions provide a powerful alternative for constructing the propenyl double bond with high stereocontrol. These methods also start with 4-isopropylbenzaldehyde as the aromatic component.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. lumenlearning.com To synthesize the propenal skeleton, 4-isopropylbenzaldehyde would be reacted with an acetaldehyde-equivalent ylide, such as (triphenylphosphoranylidene)acetaldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. total-synthesis.comwikipedia.org The stereochemical outcome (E or Z-alkene) is dependent on the stability of the ylide used, with non-stabilized ylides generally favoring the Z-isomer and stabilized ylides favoring the E-isomer. organic-chemistry.org

The Horner–Wadsworth–Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. wikipedia.org This reaction is renowned for producing predominantly the (E)-alkene, which is often the desired isomer for arylpropenols. organic-chemistry.org The synthesis would involve reacting 4-isopropylbenzaldehyde with the carbanion generated from a phosphonate ester, such as diethyl (2-oxoethyl)phosphonate. Key advantages of the HWE reaction include the high E-selectivity and the easy removal of the water-soluble phosphate (B84403) byproduct during workup. alfa-chemistry.com

| Reaction | Carbonyl Source | C2 Source | Typical Catalyst/Base | Primary Product Type | Key Advantages/Disadvantages |

| Aldol (B89426) Condensation | 4-isopropylbenzaldehyde | Acetaldehyde | NaOH, KOH magritek.com | α,β-Unsaturated Aldehyde | Cost-effective; can have self-condensation side reactions. |

| Wittig Reaction | 4-isopropylbenzaldehyde | Phosphorus Ylide | Strong base (e.g., BuLi) lumenlearning.com | Alkene (E/Z mixture possible) | Versatile; byproduct (Ph₃P=O) can complicate purification. total-synthesis.com |

| HWE Reaction | 4-isopropylbenzaldehyde | Phosphonate Carbanion | NaH, NaOMe organic-chemistry.org | (E)-Alkene | High E-selectivity; water-soluble byproduct is easily removed. alfa-chemistry.com |

Palladium-Catalyzed Coupling Reactions in Propenol Synthesis

Modern cross-coupling reactions catalyzed by palladium offer another sophisticated route to the propenol skeleton. These methods, such as the Suzuki or Heck reactions, excel at forming carbon-carbon bonds between sp²-hybridized centers.

A plausible Suzuki coupling approach would involve the reaction of a 4-isopropylphenyl organoboron compound, such as 4-isopropylphenylboronic acid, with a vinyl partner containing a protected alcohol moiety, for example, (E)-3-bromo-2-propen-1-ol. The palladium catalyst, in a cycle of oxidative addition, transmetalation, and reductive elimination, forges the bond between the aryl and vinyl fragments. mdpi.com

Alternatively, a Heck reaction could be envisioned, coupling 4-isopropyl-iodobenzene with a simple alkene like allyl alcohol. The selectivity for the desired linear product over other isomers would be a critical challenge to overcome in this approach. These palladium-catalyzed methods are powerful but often require more complex and costly starting materials and catalysts compared to classical condensation reactions. snnu.edu.cn

Reduction Strategies for the Unsaturated Alcohol Moiety

Once the α,β-unsaturated carbonyl precursor, 3-(4-isopropylphenyl)-2-propenal, is synthesized (most commonly via aldol condensation), the final step is a reduction. The specific product obtained depends entirely on the choice of reducing agent and reaction conditions, which can be tailored for selectivity.

Catalytic Hydrogenation Methods for Selective Reduction of Double Bonds and Carbonyls

Catalytic hydrogenation involves the reaction of the precursor with hydrogen gas (H₂) over a metal catalyst. The outcome is highly dependent on the catalyst and conditions.

Selective Carbonyl Reduction : To produce the target compound, this compound, the aldehyde group must be reduced while leaving the C=C double bond intact. This can be achieved using specific catalyst systems. For instance, in the hydrogenation of the similar molecule cinnamaldehyde (B126680), certain supported catalysts like Au/ZnO or Ru/ZnO have shown high selectivity for the C=O bond, yielding the unsaturated alcohol. mdpi.commdpi.com

Full Reduction : Using more aggressive hydrogenation catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel under higher pressures and temperatures typically leads to the non-selective reduction of both the aldehyde and the alkene, resulting in the saturated alcohol, 3-(4-isopropylphenyl)-propan-1-ol.

Chemoselective Reduction of Related Carbonyl Precursors to Unsaturated Alcohols

Chemoselective reduction using stoichiometric hydride reagents is a more common and often more predictable laboratory method for converting the α,β-unsaturated aldehyde to the desired unsaturated alcohol. This approach avoids the need for high-pressure hydrogenation equipment and offers excellent control.

The key is to select a reagent that preferentially reduces the aldehyde over the alkene.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for this transformation. In a protic solvent like ethanol (B145695) or methanol, NaBH₄ selectively reduces aldehydes and ketones much faster than it reacts with isolated carbon-carbon double bonds. This makes it the ideal reagent for converting 3-(4-isopropylphenyl)-2-propenal to this compound with high yield and selectivity.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. While it will readily reduce the aldehyde, it can also reduce the double bond, especially if it is in conjugation with the carbonyl group. Therefore, NaBH₄ is generally the preferred reagent for this specific selective transformation.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of the twelve principles of green chemistry provides a robust framework for developing sustainable synthetic routes to this compound. These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and the design of energy-efficient processes. In the context of producing this propenol, this translates to a focus on catalytic methods, the use of renewable feedstocks and safer solvents, and the minimization of derivatization steps.

The traditional synthesis of similar allylic alcohols often involves stoichiometric reducing agents or harsh reaction conditions, leading to significant waste generation and potential environmental hazards. In contrast, modern approaches inspired by green chemistry aim to overcome these limitations by developing innovative catalytic systems and optimizing reaction media.

Development of Eco-friendly Catalytic Systems for Propenol Synthesis

The selective hydrogenation of the carbonyl group in the precursor, 4-isopropylcinnamaldehyde, is a key step in the synthesis of this compound. The development of eco-friendly catalysts that are highly selective, active, and reusable is a cornerstone of green synthesis. Research in this area has explored a variety of catalytic materials, from traditional supported noble metals to novel bimetallic and biocatalytic systems.

Heterogeneous Catalysis:

Supported metal catalysts are widely studied for the selective hydrogenation of α,β-unsaturated aldehydes. The choice of metal, support, and reaction conditions plays a crucial role in determining the selectivity towards the desired allylic alcohol.

Noble Metal Catalysts: Platinum (Pt) and Palladium (Pd) are effective hydrogenation catalysts. However, their selectivity can be influenced by the support and the presence of promoters. For instance, the hydrogenation of cinnamaldehyde, a closely related compound, over a Pt/SiO2 catalyst in a continuous flow reactor has shown high selectivity to cinnamyl alcohol under optimized conditions. nih.govncert.nic.in The use of a polymer microenvironment around the catalyst has also been investigated as a method to enhance selectivity towards the unsaturated alcohol.

Bimetallic Catalysts: The addition of a second metal can significantly improve the catalytic performance. For the selective hydrogenation of cinnamaldehyde, CoRe/TiO2 bimetallic catalysts have demonstrated exceptional activity and selectivity, achieving high conversion and selectivity to cinnamyl alcohol under mild conditions using formic acid as a hydrogen donor. chemistryviews.org This approach offers a greener alternative to traditional high-pressure hydrogenations.

Gold-Based Catalysts: Gold nanoparticles supported on metal oxides have emerged as promising catalysts. For example, Au/ZnO catalysts have shown high selectivity in the hydrogenation of cinnamaldehyde, although their activity can be temperature-dependent. The use of mixed oxide supports like ZnO-Fe2O3 can enhance the catalytic performance at lower temperatures. acs.org

Biocatalysis:

Enzymatic and whole-cell biocatalysis present a highly green and sustainable route for the synthesis of allylic alcohols. These methods operate under mild conditions (ambient temperature and pressure) in aqueous media, minimizing energy consumption and the use of hazardous organic solvents.

A biocatalytic cascade using phenylalanine ammonia (B1221849) lyase, carboxylic acid reductase, and alcohol dehydrogenase has been developed for the production of cinnamyl alcohol from L-phenylalanine, a renewable feedstock. nih.gov This approach has been successfully implemented in metabolically engineered Escherichia coli, demonstrating the potential for producing these compounds from renewable resources like glycerol (B35011) and glucose. nih.gov

Below is a table summarizing the performance of various catalytic systems in the selective hydrogenation of cinnamaldehyde, which serves as a model for the synthesis of this compound.

| Catalyst | Precursor | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Allylic Alcohol (%) | Reference |

| Pt/SiO₂ | Cinnamaldehyde | Isopropanol (B130326) | 90 | 10 | 98.8 | 90.0 | nih.gov |

| CoRe/TiO₂ | Cinnamaldehyde | THF | 140 | - | 99 | 89 | chemistryviews.org |

| Au/Zn₀.₇Fe₀.₃Oₓ | Cinnamaldehyde | Isopropanol | 140 | 10 | 74.6 | 88.8 | acs.org |

| Pd/C | Cinnamaldehyde | Pyridine (B92270) | - | - | - | ~60 | rsc.org |

| Biocatalytic Cascade | L-Phenylalanine | Aqueous | Ambient | Ambient | - | High Purity | nih.gov |

Investigation of Sustainable Solvent Systems and Enhanced Reaction Efficiency

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. The investigation of sustainable solvent systems for the synthesis of this compound aims to replace volatile organic compounds (VOCs) with greener alternatives, or to eliminate the need for a solvent altogether.

Green Solvents:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green solvent. Biocatalytic approaches for cinnamyl alcohol synthesis are often conducted in aqueous media. nih.gov

Bio-solvents: Alcohols derived from renewable resources, such as ethanol and isopropanol, are considered greener alternatives to petroleum-based solvents. rsc.org They are often used in catalytic hydrogenations. However, their use can sometimes lead to side reactions like acetal (B89532) formation, which can be mitigated by optimizing reaction conditions or catalyst design. rsc.org

Ionic Liquids: These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. In the synthesis of a precursor to Lilial®, a structurally similar fragrance compound, the use of an ionic liquid significantly increased the yield and selectivity of the cross-aldol condensation product.

Solvent-Free Systems: Conducting reactions without a solvent minimizes waste and simplifies product purification. Solvent-free isomerization of allylic alcohols has been reported using an immobilized rhodium catalyst-organic framework.

The efficiency of the reaction is not solely dependent on the catalyst but also on the solvent's ability to dissolve reactants, stabilize transition states, and influence the catalyst's surface properties. For instance, in the hydrogenation of cinnamaldehyde over a Pd/C catalyst, the solvent was found to have a profound effect on selectivity. While most solvents favored the formation of hydrocinnamaldehyde, the use of pyridine as a solvent or co-solvent shifted the selectivity towards the desired cinnamyl alcohol. rsc.org

The following table illustrates the impact of different solvents on the selective hydrogenation of cinnamaldehyde, providing insights into potential solvent systems for the synthesis of this compound.

| Catalyst | Precursor | Solvent | Key Finding | Reference |

| Pd/C | Cinnamaldehyde | Toluene | Low conversion | acs.org |

| Pd/C | Cinnamaldehyde | Ethanol | Higher conversion, but undesired by-products | acs.org |

| Pd/C | Cinnamaldehyde | Isopropanol | Higher conversion | acs.org |

| Pd/C | Cinnamaldehyde | Pyridine | Slow reaction, but ~60% selectivity to cinnamyl alcohol | rsc.org |

| Rhodium-organic framework | Allylic alcohols | Solvent-free | High turnover numbers in isomerization | |

| Piperidine | 4-tert-butylbenzaldehyde & Propanal | Ionic Liquid | Increased yield and selectivity in aldol condensation |

By focusing on the development of eco-friendly catalysts and the adoption of sustainable solvent systems, the chemical industry can move towards a more environmentally responsible production of this compound and other valuable chemicals.

Spectroscopic and Structural Characterization of 3 4 Isopropylphenyl 2 Propen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

NMR spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each atom can be determined.

¹H NMR Spectral Analysis and Proton Environments in the Propenol Structure.

The ¹H NMR spectrum of 3-(4-isopropylphenyl)-2-propen-1-ol is anticipated to exhibit a series of distinct signals corresponding to the different proton environments in the molecule. The isopropyl group gives rise to a characteristic doublet for the six equivalent methyl protons (–CH(CH ₃)₂) and a septet for the methine proton (–CH (CH₃)₂). The aromatic protons on the para-substituted benzene (B151609) ring will appear as a pair of doublets, typical of an AA'BB' system. The olefinic protons of the propenol chain will produce signals in the vinylic region of the spectrum, with their coupling constants providing information about the geometry (cis or trans) of the double bond. The methylene (B1212753) protons adjacent to the hydroxyl group (–CH₂OH) will likely appear as a doublet, coupled to the adjacent olefinic proton. The hydroxyl proton itself will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isopropyl –CH₃ | ~1.2 | Doublet |

| Isopropyl –CH | ~2.9 | Septet |

| Aromatic H (adjacent to isopropyl) | ~7.2 | Doublet |

| Aromatic H (adjacent to propenyl) | ~7.3 | Doublet |

| –CH₂OH | ~4.3 | Doublet |

| =CH–CH₂OH | ~6.3 | Multiplet |

| Ar–CH= | ~6.6 | Doublet |

¹³C NMR Spectral Analysis and Carbon Framework of the Isopropylphenyl Propenol.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, a total of 10 distinct signals are expected in the broadband-decoupled spectrum, corresponding to the 10 unique carbon environments. The isopropyl group will show two signals, one for the two equivalent methyl carbons and one for the methine carbon. The aromatic ring will display four signals: two for the protonated carbons and two for the quaternary carbons (one bearing the isopropyl group and one attached to the propenyl chain). The three carbons of the propenol side chain will each give a separate signal, with the carbon bearing the hydroxyl group appearing in the 60-70 ppm range, and the olefinic carbons resonating between 120-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Isopropyl –C H₃ | ~24 |

| Isopropyl –C H | ~34 |

| C H₂OH | ~63 |

| Olefinic C H (adjacent to CH₂OH) | ~128 |

| Olefinic C H (adjacent to Ar) | ~133 |

| Aromatic C H | ~126-128 |

| Aromatic Quaternary (C-CH=) | ~134 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies.

Functional Group Identification via Infrared Absorption Spectroscopy.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the vinyl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl and methylene groups will appear just below 3000 cm⁻¹. The C=C stretching of the aromatic ring will give rise to absorptions in the 1600-1450 cm⁻¹ region. The C=C stretch of the alkene is expected around 1650 cm⁻¹. A strong band corresponding to the C-O stretching of the primary alcohol should be visible in the 1050-1000 cm⁻¹ range. Out-of-plane (OOP) C-H bending vibrations for the para-substituted aromatic ring are typically observed in the 850-800 cm⁻¹ region.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis.

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is dominated by the π-electron system of the substituted styrene (B11656) chromophore. The extended conjugation between the phenyl ring and the propenyl double bond is expected to result in a strong absorption band (π → π* transition) in the ultraviolet region, likely around 250-260 nm. The presence of the isopropyl group, an auxochrome, may cause a slight red shift (bathochromic shift) compared to unsubstituted cinnamyl alcohol. This technique is particularly useful for quantitative analysis and for studying the extent of conjugation in the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a molecule. In this technique, the compound is ionized, and the resulting charged particles (ions) are separated based on their mass-to-charge ratio (m/z). The molecular formula for this compound is C₁₂H₁₆O, corresponding to a monoisotopic mass of approximately 176.12 Da.

When subjected to electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺•), whose m/z value confirms the molecular weight. The energy from the ionization process also causes the molecular ion to break apart into smaller, characteristic fragments. This fragmentation pattern provides a molecular fingerprint, offering valuable clues about the compound's structure.

Key predicted fragmentation pathways for this compound include:

Loss of a methyl group (-CH₃): A peak at m/z 161, resulting from the cleavage of the isopropyl group.

Loss of an isopropyl group (-C₃H₇): A significant peak at m/z 133, corresponding to the loss of the entire isopropyl substituent, leading to a stable phenyl-propenol cation.

Loss of water (-H₂O): A common fragmentation for alcohols, which would produce a peak at m/z 158.

Formation of a tropylium-like ion: Rearrangement and cleavage can lead to the formation of a stable C₇H₇⁺ ion at m/z 91.

The analysis of these fragments allows for a confident structural assignment.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Ion Structure/Fragment Lost | Description |

|---|---|---|

| 176 | [C₁₂H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 161 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 158 | [M - H₂O]⁺• | Loss of a neutral water molecule, characteristic of alcohols. |

| 143 | [M - CH₃ - H₂O]⁺ | Subsequent loss of water after methyl loss. |

| 133 | [M - C₃H₇]⁺ | Loss of the isopropyl radical, a stable benzylic cation. |

| 117 | [C₉H₉]⁺ | A common fragment from cumene-related structures. |

| 91 | [C₇H₇]⁺ | Formation of a stable tropylium (B1234903) ion. |

Gas chromatography-mass spectrometry (GC-MS) combines two powerful techniques to separate and identify individual components within a sample. Gas chromatography first separates the compounds based on their volatility and interaction with a stationary phase in a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification.

In the context of synthesizing this compound, GC-MS is crucial for assessing the purity of the final product. A hypothetical GC chromatogram would display a major peak corresponding to the target compound at a specific retention time. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. Minor peaks may indicate the presence of unreacted starting materials (e.g., 4-isopropylbenzaldehyde), solvents, or byproducts from the synthesis, such as the corresponding saturated analog, 3-(4-isopropylphenyl)-propan-1-ol. Comparing the mass spectrum of each peak to spectral libraries allows for the unambiguous identification of these impurities.

Table 2: Illustrative GC-MS Data for a Hypothetical Sample of this compound

| Peak No. | Retention Time (min) | Identified Compound | Relative Abundance (%) |

|---|---|---|---|

| 1 | 10.5 | 4-isopropylbenzaldehyde (B89865) (starting material) | 1.5 |

| 2 | 12.2 | This compound | 97.8 |

| 3 | 12.5 | 3-(4-isopropylphenyl)-propan-1-ol (byproduct) | 0.7 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination

While MS provides connectivity and GC-MS assesses purity, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystal. nih.gov This technique involves directing X-rays onto a single, high-quality crystal of the compound. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed electron density map, from which the exact position of each atom can be determined. nih.gov

For this compound, X-ray crystallography can unambiguously resolve several key structural questions:

Stereochemistry: The C2=C3 double bond can exist as either an E (trans) or Z (cis) isomer. Crystallography can definitively determine which isomer is present in the crystal.

Conformation: The analysis reveals the preferred rotational angles (torsion angles) of the phenyl ring, the propenol chain, and the isopropyl group relative to each other in the solid state.

Intermolecular Interactions: It provides insight into how the molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (involving the -OH group) and van der Waals forces that govern the solid-state structure.

Obtaining a crystal structure provides fundamental data, including unit cell dimensions, space group, and atomic coordinates, which are crucial for computational modeling and understanding structure-property relationships.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value | Description |

|---|---|---|

| Chemical Formula | C₁₂H₁₆O | The molecular formula of the compound. |

| Formula Weight | 176.25 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group. |

| a, b, c (Å) | 10.1, 8.5, 12.3 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 105.2, 90 | The angles of the unit cell. |

| Volume (ų) | 1025 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calc.) | 1.14 g/cm³ | The calculated density of the crystal. |

Computational Chemistry and Theoretical Investigations of 3 4 Isopropylphenyl 2 Propen 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular systems. These calculations offer a detailed understanding of the geometric and electronic characteristics of 3-(4-isopropylphenyl)-2-propen-1-ol.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Conformational analysis is also crucial for this flexible molecule, as rotation around single bonds can lead to various conformers with different energy levels. By identifying the global minimum and the energy barriers between different conformers, researchers can understand the molecule's preferred shapes and its dynamic behavior.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=C | 1.34 | - | - |

| C-O | 1.43 | - | - |

| C-C (ring-propenol) | 1.49 | - | - |

| C-C-O | - | 120.5 | - |

| C=C-C | - | 125.2 | - |

| Phenyl-Propenol | - | - | 25.0 |

Note: The data in this table is illustrative and represents typical values for similar compounds. Actual values would be obtained from specific DFT calculations.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of this compound is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO acts as an electron donor, while LUMO serves as an electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. researchgate.netnih.gov A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the C=C double bond, while the LUMO is often distributed over the propenol moiety.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are representative and would be determined precisely through DFT calculations.

Molecular Electrostatic Potential (MESP) Mapping for Reactive Site Visualization

Molecular Electrostatic Potential (MESP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MESP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MESP map would likely show negative potential around the oxygen atom of the hydroxyl group and the π-system of the phenyl ring and the double bond, highlighting these as potential sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. uni-muenchen.dewisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugative interactions. This analysis helps in understanding the stability arising from these interactions and provides insights into the nature of the chemical bonds. uni-muenchen.de

The charge distribution calculated through NBO analysis reveals the partial charges on each atom, offering a quantitative measure of the molecule's polarity. For example, the oxygen atom in the hydroxyl group is expected to carry a significant negative charge, while the attached carbon and hydrogen atoms will have positive charges.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Computational methods are employed to calculate the vibrational frequencies of this compound. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups. This correlation helps in the structural confirmation of the molecule. DFT calculations can predict the characteristic vibrational frequencies for the O-H stretch, C=C stretch, C-O stretch, and the various C-H bending and stretching modes within the molecule.

Reactivity Studies through Quantum Descriptors

Quantum descriptors, derived from the electronic structure calculations, provide quantitative measures of the reactivity of this compound. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net

Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness ( 1/η ). Soft molecules are more reactive. nih.gov

Fukui Functions and Prediction of Electrophilic/Nucleophilic Sites

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors, among which Fukui functions are particularly useful for identifying reactive sites within a molecule. These functions measure the change in electron density at a specific point in the molecule when the total number of electrons is altered, thereby indicating the propensity of a site to undergo electrophilic, nucleophilic, or radical attack.

An electrophile, or "electron-lover," is a chemical species that accepts a pair of electrons, and it typically carries a positive or partial positive charge. youtube.com A nucleophile, meaning "nucleus-loving," is electron-rich and donates an electron pair to form a chemical bond. youtube.com In this compound, the electron-rich regions—such as the π-systems of the benzene (B151609) ring and the carbon-carbon double bond, along with the oxygen atom of the hydroxyl group—are potential nucleophilic sites. Conversely, the carbon atom bonded to the hydroxyl group and the carbons of the double bond can act as electrophilic sites, particularly under acidic conditions that could lead to protonation of the oxygen or the double bond.

Fukui functions provide a more quantitative prediction. The function is defined for an atom 'k' in a molecule as:

fk+ for nucleophilic attack (measures reactivity towards an electron-accepting reagent).

fk- for electrophilic attack (measures reactivity towards an electron-donating reagent).

fk0 for radical attack.

Table 1: Illustrative Fukui Function Data for Predicting Reactive Sites This table presents a hypothetical outcome of a Fukui function analysis for this compound to demonstrate the type of data generated in such a computational study.

| Atomic Site | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Prediction |

| O (hydroxyl) | 0.08 | 0.25 | Strongest site for electrophilic attack |

| C (alkene, C2) | 0.15 | 0.10 | Prone to nucleophilic and radical attack |

| C (alkene, C3) | 0.12 | 0.14 | Prone to both attack types |

| C (aromatic, para) | 0.05 | 0.18 | Susceptible to electrophilic attack |

| C (hydroxyl-bearing, C1) | 0.20 | 0.06 | Strongest site for nucleophilic attack |

Reaction Pathways and Transition State Characterization for Chemical Transformations

Beyond identifying reactive sites, computational chemistry can model the entire course of a chemical reaction. This involves mapping the potential energy surface (PES) to identify the lowest energy path from reactants to products. Key points on this path include stable intermediates and, crucially, transition states (TS)—the energy maxima along the reaction coordinate.

The characterization of a transition state is a critical step in understanding reaction mechanisms and kinetics. A TS is a first-order saddle point on the PES, meaning it is an energy minimum in all directions except one, which corresponds to the reaction coordinate. Computationally, a true transition state is confirmed by a frequency analysis, which should yield exactly one imaginary frequency. arxiv.org The motion associated with this imaginary frequency visualizes the atomic displacements that lead the molecule from the reactant state to the product state. To confirm that a located TS connects the desired reactant and intermediate or product, an Intrinsic Reaction Coordinate (IRC) calculation is performed. arxiv.org

For this compound, several transformations could be investigated, such as the oxidation of the primary alcohol to an aldehyde or the electrophilic addition of water across the double bond. weebly.com A computational study would involve:

Optimizing the geometries of the reactant, product(s), and any intermediates.

Locating the transition state structure connecting these species.

Table 2: Illustrative Energetics for a Hypothetical Reaction Pathway This table shows representative data for the theoretical investigation of the acid-catalyzed hydration of this compound. Energies are relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) | TS Imaginary Frequency (cm-1) |

| Reactants | This compound + H₃O⁺ | 0.0 | N/A |

| TS1 | Protonation of the double bond | +15.2 | -350i |

| Intermediate | Secondary carbocation | +5.4 | N/A |

| TS2 | Nucleophilic attack by H₂O | +9.8 | -210i |

| Product | 3-(4-isopropylphenyl)propane-1,2-diol | -12.5 | N/A |

Non-Linear Optical (NLO) Property Prediction and Investigation

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like frequency conversion, optical switching, and data storage. jhuapl.edudtic.mil Organic molecules, particularly those with extended π-conjugated systems and asymmetric charge distribution (e.g., donor-π-acceptor motifs), are promising candidates for NLO materials. researchgate.net

The structure of this compound, featuring a π-system that extends from the phenyl ring across the C=C double bond, suggests it may possess NLO properties. The isopropyl group acts as a weak electron-donating group, and the hydroxyl group can also contribute to an asymmetric electron distribution.

Computational quantum chemistry is a key tool for predicting the NLO response of a molecule before undertaking complex synthesis and experimental characterization. nih.govajrconline.org DFT calculations can determine several key NLO-related parameters:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field.

First Hyperpolarizability (β): Responsible for second-order NLO phenomena like second-harmonic generation (SHG). A non-zero β value is a primary indicator of NLO activity.

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with high polarizability and, consequently, a significant NLO response, as it indicates that electrons can be excited more easily. nih.govajrconline.org

Table 3: Representative Calculated NLO Properties for Chalcone-like Molecules This table provides an example of the NLO properties that would be computed for this compound, with values representative of similar conjugated organic molecules found in the literature. nih.gov

| Property | Symbol | Representative Value | Unit |

| HOMO-LUMO Energy Gap | Egap | 4.5 - 5.5 | eV |

| Average Polarizability | <α> | 5.0 x 10-23 | esu |

| Total First Hyperpolarizability | βtot | 1.0 x 10-28 | esu |

| Total Second Hyperpolarizability | γtot | 0.2 x 104 | esu |

These computational investigations provide a foundational understanding of the chemical and physical properties of this compound, guiding future experimental work into its reactivity and potential as a functional material.

Chemical Reactivity and Derivatization of 3 4 Isopropylphenyl 2 Propen 1 Ol

Reactions at the Primary Alcohol Functional Group

The primary alcohol moiety in 3-(4-isopropylphenyl)-2-propen-1-ol is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

Selective Oxidation to Aldehydes and Carboxylic Acids

The oxidation of this compound can be selectively controlled to yield either the corresponding aldehyde, 3-(4-isopropylphenyl)-2-propenal, or the carboxylic acid, 3-(4-isopropylphenyl)-2-propenoic acid. The choice of oxidizing agent and reaction conditions is crucial for achieving the desired product.

Mild oxidizing agents are employed for the selective oxidation to the aldehyde, preventing over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) are effective for this transformation of allylic alcohols. The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature.

For the synthesis of the carboxylic acid, stronger oxidizing agents are required. A common method involves the use of Jones reagent (chromium trioxide in aqueous sulfuric acid) or potassium permanganate (B83412) (KMnO₄) in an alkaline solution. ias.ac.in These powerful oxidants will convert the primary alcohol directly to the carboxylic acid. A two-step process, involving initial oxidation to the aldehyde followed by further oxidation, can also be employed. A related compound, 3-(4-isopropylphenyl)-2-methylacrylic acid, has been synthesized, indicating the feasibility of oxidizing the propenol structure to a carboxylic acid. acs.orgresearchgate.net

Table 1: Selective Oxidation Reactions

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 3-(4-isopropylphenyl)-2-propenal | Manganese Dioxide (MnO₂) | Dichloromethane, Room Temperature |

Esterification and Etherification Reactions of the Propenol

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by a strong acid, such as sulfuric acid, or a base. For example, reaction with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) would yield 3-(4-isopropylphenyl)-2-propen-1-yl acetate. A patent for the production of a similar compound, acetic p-isopropyl phenyl methyl ester, highlights the industrial relevance of such esterification processes. prepchem.com

Etherification can be achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, like sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) to form the corresponding ether. Allyl and benzyl (B1604629) ethers of alcohols can also be prepared under solvent-free conditions using allyl or benzyl bromide in the presence of solid potassium hydroxide (B78521). ias.ac.in The synthesis of allyl phenyl ether, a related compound, involves refluxing phenol (B47542) with allyl bromide and potassium carbonate in acetone. libretexts.org

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | 3-(4-isopropylphenyl)-2-propen-1-yl acetate |

Nucleophilic Substitution Reactions at the Alcoholic Carbon

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This can be achieved by protonation of the alcohol with a strong acid, such as hydrobromic acid (HBr), followed by substitution with the bromide ion. youtube.comaskfilo.com Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide, respectively. doubtnut.comnih.govrsc.orgnih.gov The reaction with thionyl chloride often proceeds with an inversion of stereochemistry. doubtnut.comrsc.org For cinnamyl alcohol, a related compound, indium triflate has been shown to catalyze allylic substitution reactions in the presence of orthoesters and acetals. acs.org

Transformations Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to a variety of addition and cycloaddition reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration-Oxidation)

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comyoutube.com This reaction converts this compound into 3-(4-isopropylphenyl)-1-propanol. It is also possible to achieve transfer hydrogenation using a hydrogen donor like isopropanol (B130326) in a catalyst-free system for activated alkenes. youtube.comwikipedia.org

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond results in the formation of a dihaloalkane. This reaction proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. The bromohydroxylation of cinnamyl alcohols, which are structurally similar, can be achieved enantioselectively using specific catalysts, yielding optically active bromohydrins. youtube.com

Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of the double bond. youtube.commasterorganicchemistry.com In the first step, borane (B79455) (BH₃) adds across the double bond, with the boron atom attaching to the less substituted carbon. Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. This process would convert this compound into 3-(4-isopropylphenyl)propane-1,2-diol.

Table 3: Addition Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 3-(4-isopropylphenyl)-1-propanol |

| Bromination | Br₂ | 2,3-dibromo-3-(4-isopropylphenyl)-1-propanol |

Cycloaddition Reactions (e.g., Diels-Alder) of the Propenyl Moiety

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. In the context of this compound, the propenyl group can potentially act as a dienophile. For a successful Diels-Alder reaction, the dienophile is typically activated by an electron-withdrawing group. The hydroxyl group of the propenol is a weakly activating group, which may result in low reactivity. However, conversion of the hydroxyl group to a more electron-withdrawing group, such as an ester or an aldehyde, would enhance its dienophilic character. The stereochemistry of the dienophile is retained in the product. While general principles of the Diels-Alder reaction are well-established, specific examples involving this compound as the dienophile are not readily found in the surveyed literature.

Modifications of the Isopropylphenyl Aromatic Ring

The isopropylphenyl group of this compound can undergo typical electrophilic aromatic substitution reactions. The isopropyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the isopropyl group. However, since the para position is already occupied by the propenol substituent, substitutions are expected to occur primarily at the ortho positions. Potential modifications include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation, introducing a variety of functional groups onto the aromatic ring and enabling the creation of a library of analogs with potentially different biological activities.

A related compound, 3-(4-isopropylphenyl)-2-methylpropionaldehyde, also known as cyclamen aldehyde, is a fragrance molecule that has been in use since the 1920s. wikipedia.orgnih.gov It is synthesized through a crossed-aldol condensation of cuminaldehyde and propionaldehyde, followed by hydrogenation. wikipedia.org This highlights that the isopropylphenyl moiety is stable under these reaction conditions.

Synthesis of Structural Analogs and Derivatives of this compound

The allylic alcohol functionality and the aromatic ring of this compound serve as versatile handles for the synthesis of a wide array of structural analogs and derivatives.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids. pharmainfo.innih.gov They are typically synthesized via the Claisen-Schmidt condensation of an aldehyde and a ketone in the presence of a base or acid catalyst. pharmainfo.injetir.org

To form a chalcone (B49325) from a derivative of this compound, the alcohol would first be oxidized to the corresponding aldehyde, 3-(4-isopropylphenyl)-2-propenal. This aldehyde can then be reacted with an appropriate acetophenone (B1666503) in a Claisen-Schmidt condensation to yield the desired chalcone. The general reaction involves the deprotonation of the acetophenone by a base to form an enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. pharmainfo.in A variety of substituted acetophenones can be used to generate a library of chalcone derivatives. nih.govnih.govmdpi.com

The synthesis of chalcone derivatives can be achieved through a one-step acid-catalyzed condensation of diacetylbenzenes with aldehydes. nih.gov For instance, the reaction of 1,3-diacetylbenzene (B146489) with vanillin (B372448) in the presence of sulfuric acid in ethanol (B145695) yields the corresponding chalcone. nih.gov

Table 1: Examples of Chalcone Synthesis Conditions

| Aldehyde | Ketone | Catalyst/Solvent | Yield |

| 4-chlorobenzaldehyde | Acetophenone | NaOH | 58.41% |

| Benzaldehyde | Acetophenone | NaOH/Ethanol | High |

| 4-hydroxy-3-methoxybenzaldehyde | 1,3-diacetylbenzene | H₂SO₄/Ethanol | 23% |

This table provides illustrative examples of reaction conditions for chalcone synthesis and is not an exhaustive list.

The α,β-unsaturated carbonyl system of chalcones derived from this compound is a key intermediate for the synthesis of various nitrogen-containing heterocyclic compounds.

Pyrazolines:

Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds with two adjacent nitrogen atoms. researchgate.netchim.it They can be synthesized by the cyclization of chalcones with hydrazine (B178648) hydrate. researchgate.net The reaction proceeds through the addition of hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to form the pyrazoline ring. chim.it The use of substituted hydrazines allows for the introduction of different substituents on the pyrazoline nitrogen. The reaction of chalcones with hydrazine and acetic acid can yield acetyl-pyrazoline compounds. elifesciences.org

Recent synthetic methods for pyrazolines include the acceptorless dehydrogenative coupling of allylic alcohols with hydrazines catalyzed by ruthenium complexes, which is a green and atom-economical approach. organic-chemistry.org

Thiosemicarbazones:

Thiosemicarbazones are formed by the condensation reaction between a carbonyl compound (aldehyde or ketone) and a thiosemicarbazide (B42300). mdpi.comresearchgate.net To synthesize thiosemicarbazone derivatives of this compound, the alcohol would first be oxidized to the corresponding aldehyde or ketone. This carbonyl compound is then reacted with a thiosemicarbazide, often in the presence of a catalytic amount of acid. mdpi.com The reaction involves the nucleophilic attack of the primary amine of the thiosemicarbazide on the carbonyl carbon, followed by dehydration to form the C=N-NH-C(=S)NH₂ linkage characteristic of thiosemicarbazones. A variety of substituted thiosemicarbazides can be employed to generate a diverse set of derivatives. researchgate.netnih.govresearchgate.net

Applications of 3 4 Isopropylphenyl 2 Propen 1 Ol in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-step Organic Syntheses

The utility of 3-(4-isopropylphenyl)-2-propen-1-ol as a key intermediate stems from the reactivity of its functional groups, which allow for a variety of chemical transformations. Allylic alcohols, such as cinnamyl alcohol and its derivatives, are recognized as important starting materials for the multi-step synthesis of complex molecules, including pharmaceuticals like the antidepressant dapoxetine (B195078) and the anticancer agent taxol. nih.gov The presence of the hydroxyl group and the double bond in this compound allows for its strategic incorporation and modification within a larger synthetic sequence.

Key transformations that underscore its role as a synthetic intermediate include:

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-(4-isopropylphenyl)-2-propenal. This aldehyde is a valuable intermediate itself, particularly for creating carbon-carbon bonds through reactions like aldol (B89426) condensations. Studies on the oxidation of similar compounds like cinnamyl alcohol show they are readily converted to derivatives such as benzaldehyde, benzoic acid, and epoxides. nih.govsemanticscholar.org

Hydrogenation: The carbon-carbon double bond can be selectively hydrogenated to yield 3-(4-isopropylphenyl)propan-1-ol. This transformation is crucial for accessing saturated aliphatic side-chains, a common structural motif in many organic molecules.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. This not only serves as a method for protecting the alcohol during other synthetic steps but also allows for the introduction of new functional groups and the creation of a diverse range of derivatives with different physical and chemical properties.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide), enabling nucleophilic substitution reactions to introduce a variety of other functionalities.

The strategic application of these reactions allows chemists to use this compound as a linchpin in convergent syntheses, where different fragments of a target molecule are prepared separately and then combined. Its structure provides a reliable scaffold for building molecular complexity.

Precursor for the Synthesis of Specific Fragrance and Flavor Molecules

The structural framework of this compound is closely related to several important molecules in the fragrance and flavor industry. Cinnamyl alcohol and its esters are widely used in perfumes for their characteristic balsamic and floral scents, such as hyacinth. googleapis.comnih.gov By extension, this compound is a direct precursor to a family of compounds with significant olfactory properties.

One of the most notable fragrance molecules in this family is Cyclamen aldehyde, or 3-(4-isopropylphenyl)-2-methylpropanal, which is prized for its strong, floral, lily-of-the-valley scent. wikipedia.orgfragranceconservatory.com The synthesis of Cyclamen aldehyde can be achieved from derivatives of this compound. For instance, a common industrial route involves the selective hydrogenation of an unsaturated aldehyde like p-isopropyl-α-methyl cinnamic aldehyde. google.com The parent compound for this article, this compound, can be oxidized to its corresponding aldehyde, 3-(4-isopropylphenyl)-2-propenal, which serves as a key building block for these types of fragrance molecules. ontosight.ai

Furthermore, the alcohol itself and its simple derivatives, particularly esters, are expected to possess desirable fragrance characteristics, making them valuable as "pro-perfumes" or "pro-fragrances". googleapis.comgoogle.comgoogle.com These are compounds that release fragrant alcohols or aldehydes under specific conditions, such as upon contact with skin. google.com

The table below illustrates potential fragrance and flavor molecules that can be synthesized from this compound.

| Precursor | Reaction | Product | Potential Scent Profile |

| This compound | Oxidation | 3-(4-isopropylphenyl)-2-propenal | Spicy, cinnamon-like |

| This compound | Esterification with Acetic Anhydride (B1165640) | 3-(4-isopropylphenyl)-2-propen-1-yl acetate | Floral, fruity, balsamic |

| This compound | Hydrogenation & Oxidation | 3-(4-isopropylphenyl)propanal | Floral, green |

| 3-(4-isopropylphenyl)-2-propenal | Aldol Condensation & Hydrogenation | 3-(4-isopropylphenyl)-2-methylpropanal (Cyclamen Aldehyde) | Lily-of-the-valley, floral, green |

Strategies for Stereoselective Synthesis Utilizing this compound as a Chiral or Prochiral Building Block

In the synthesis of biologically active molecules and fine chemicals, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical. This compound, while not chiral itself, is a prochiral molecule. Its carbon-carbon double bond presents two distinct faces, and a reaction that differentiates between these faces will produce a chiral product. This makes it an excellent substrate for stereoselective synthesis. masterorganicchemistry.com

A premier strategy for introducing chirality using this building block is asymmetric epoxidation . Allylic alcohols are ideal substrates for this class of reaction. The Sharpless Asymmetric Epoxidation, a Nobel Prize-winning methodology, allows for the highly enantioselective conversion of allylic alcohols into chiral epoxides using a titanium tetraisopropoxide catalyst, an oxidant (tert-butyl hydroperoxide), and a chiral diethyl tartrate (DET) ligand. masterorganicchemistry.comyoutube.com

By choosing either the (+)-DET or (-)-DET ligand, chemists can selectively synthesize one of two possible enantiomers of the resulting epoxy alcohol. youtube.com These chiral epoxides are exceptionally valuable intermediates, as the epoxide ring can be opened by a wide range of nucleophiles to generate a variety of difunctionalized chiral compounds with predictable stereochemistry. researchgate.net

The table below outlines the application of asymmetric epoxidation to this compound.

| Substrate | Reagents | Expected Chiral Product |

| This compound | Ti(OiPr)₄, (+)-DET, t-BuOOH | (2R,3R)-3-(4-isopropylphenyl)oxiran-2-yl)methanol |

| This compound | Ti(OiPr)₄, (-)-DET, t-BuOOH | (2S,3S)-3-(4-isopropylphenyl)oxiran-2-yl)methanol |

Other stereoselective reactions that can be applied to this compound include:

Asymmetric Dihydroxylation: This reaction would install two hydroxyl groups across the double bond, creating a chiral diol.

Asymmetric Hydrogenation: Using a chiral catalyst, the double bond could be hydrogenated to produce a chiral saturated alcohol, although in this specific case, hydrogenation of the double bond of the parent compound would not create a new stereocenter unless the substrate was further modified.

The ability to use this compound as a prochiral building block greatly enhances its value in advanced organic synthesis, providing a reliable pathway to enantiomerically enriched molecules for use in pharmaceuticals, agrochemicals, and other specialized applications.

Biosynthetic and Environmental Context of Phenylpropanols

Integration within the Phenylpropanoid Biosynthetic Pathway

The phenylpropanoid pathway is a complex and vital metabolic route in plants, responsible for the synthesis of a vast array of natural products. wikipedia.orgnih.gov This pathway commences with the amino acid phenylalanine, which is derived from the shikimate pathway. wikipedia.org A series of enzymatic reactions then converts phenylalanine into a variety of intermediates and end-products, including monolignols, flavonoids, coumarins, and stilbenes. wikipedia.orgnih.govnih.gov

The initial and committing step of the general phenylpropanoid pathway is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. wikipedia.orgfrontiersin.org This is followed by hydroxylation at the C4 position of the aromatic ring by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. Subsequently, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by forming a thioester bond with coenzyme A, producing p-coumaroyl-CoA. frontiersin.org

From this central intermediate, the pathway branches out. For the biosynthesis of monolignols, a class of compounds that includes cinnamyl alcohol and its derivatives, the carboxyl group of the hydroxycinnamic acids is reduced. This reduction occurs in two key steps. First, the cinnamoyl-CoA ester is reduced to the corresponding aldehyde by the enzyme cinnamoyl-CoA reductase (CCR). Following this, the aldehyde is further reduced to an alcohol by cinnamyl alcohol dehydrogenase (CAD). nih.govnih.gov

While direct biosynthetic studies for 3-(4-isopropylphenyl)-2-propen-1-ol are not extensively documented, its structure as a substituted cinnamyl alcohol strongly suggests its formation through a variation of this core pathway. The presence of the 4-isopropyl group on the phenyl ring indicates that a precursor other than phenylalanine, or a subsequent modification of a phenylpropanoid intermediate, is involved. For instance, the biosynthesis of some phenylpropanoids, like capsaicin, involves precursors from branched-chain amino acid pathways, such as valine, which could potentially contribute an isopropyl group. wikipedia.org

Table 1: Key Enzymes in the General Phenylpropanoid and Monolignol Biosynthesis

| Enzyme | Abbreviation | Reaction Catalyzed |

| Phenylalanine ammonia-lyase | PAL | Phenylalanine → Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Cinnamic acid → p-Coumaric acid |

| 4-Coumarate-CoA ligase | 4CL | p-Coumaric acid → p-Coumaroyl-CoA |

| Cinnamoyl-CoA reductase | CCR | Cinnamoyl-CoA esters → Cinnamaldehydes |

| Cinnamyl alcohol dehydrogenase | CAD | Cinnamaldehydes → Cinnamyl alcohols (Monolignols) |

This table presents the core enzymatic steps leading to the formation of monolignols, the class to which this compound belongs. Specific enzymes for the isopropyl substitution are not detailed due to a lack of direct research.

Chemical Ecology and Plant Defense Mechanisms Related to Phenylpropanoids

Phenylpropanoids are crucial mediators of plant interactions with their environment. nih.gov They serve a multitude of functions, from providing structural support as components of lignin (B12514952) to protecting the plant from various biotic and abiotic stresses. wikipedia.orgnih.gov

One of the primary roles of phenylpropanoids is in plant defense. nih.gov Many compounds derived from this pathway exhibit antimicrobial and insecticidal properties. nih.gov They can act as phytoalexins, which are compounds synthesized by plants in response to pathogen attack, or as phytoanticipins, which are pre-existing defense compounds. The accumulation of these metabolites at the site of infection can inhibit the growth and spread of pathogens.

Lignin, a complex polymer derived from monolignols, is a key structural component of the plant cell wall. nih.gov It provides a physical barrier against pathogen invasion and herbivory. nih.gov The lignification process often intensifies in response to wounding or infection, reinforcing the cell wall and limiting the access of pathogens to plant tissues.

Furthermore, some phenylpropanoids are involved in allelopathy, where a plant releases chemicals that inhibit the growth of neighboring plants, thereby reducing competition for resources. Volatile phenylpropanoids can also act as signaling molecules, attracting pollinators or the natural enemies of herbivores. wikipedia.org For instance, cinnamyl alcohol and its derivatives contribute to the fragrance of many flowers, playing a role in attracting pollinators. wikipedia.org

The specific ecological role of this compound has not been explicitly detailed in scientific literature. However, based on the known functions of structurally similar phenylpropanoids, it can be inferred that it may contribute to the defense mechanisms or signaling processes of the plants that synthesize it.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-isopropylphenyl)-2-propen-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : A Claisen-Schmidt condensation approach using 4-isopropylbenzaldehyde as the starting material has been reported for analogous compounds. Key parameters include microwave irradiation (80°C, 700 W) and reaction time optimization (e.g., 6 minutes for similar chalcone derivatives). Yield improvements may require adjusting solvent polarity, catalyst loading, or irradiation power .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) for carbon and proton environments, Infrared (IR) spectroscopy for functional group identification (e.g., hydroxyl and alkene stretches), and Mass Spectrometry (MS) for molecular weight confirmation. Cross-reference data with the NIST Chemistry WebBook for validation .

Q. How can researchers verify the purity of this compound during synthesis?

- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection. Compare retention times with reference standards (e.g., EP/Pharmaceutical-grade impurities listed in pharmacopeial guidelines) .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictions in reported biological activity data?

- Methodological Answer :

- Control Variables : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. resazurin).

- Structural Confirmation : Validate compound identity via X-ray crystallography (as in for related structures) to rule out isomer interference.

- Meta-Analysis : Compare datasets across studies using cheminformatics tools to identify outliers or batch effects .

Q. How does the isopropylphenyl substituent influence the compound’s reactivity in catalytic applications?

- Methodological Answer : The bulky 4-isopropylphenyl group enhances steric hindrance, potentially slowing nucleophilic attacks on the allylic alcohol. Computational modeling (e.g., Density Functional Theory) can predict electronic effects on the alkene’s electrophilicity. Experimental validation via kinetic studies under varying catalytic conditions (e.g., palladium vs. ruthenium complexes) is recommended .

Q. What strategies mitigate oxidation or decomposition of the allylic alcohol group during storage or reactions?

- Methodological Answer :

- Storage : Use inert atmospheres (argon) and antioxidant additives (e.g., BHT) at -20°C.

- Reaction Conditions : Avoid strong oxidizing agents; opt for mild, anhydrous solvents (e.g., THF or DCM). Monitor degradation via TLC or LC-MS .

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450).

- QSAR Studies : Corrogate substituent effects (e.g., isopropyl vs. fluorophenyl groups) using bioactivity data from analogs (see for fluorine-substituted derivatives) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter Audit : Compare irradiation time, solvent purity, and catalyst batches across studies (e.g., used 6-minute irradiation vs. longer durations for other chalcones).

- Replication : Reproduce protocols with strict adherence to reported conditions, documenting deviations (e.g., microwave power calibration).

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization or oxidation) that reduce yield .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.

- Emergency Response : Follow GHS guidelines (e.g., EU Regulation 1272/2008) for skin/eye contact and inhalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.